6-Chloropyrido[3,4-D]pyrimidine
Descripción
Overview of Fused Pyrimidine (B1678525) Heterocycles in Medicinal Chemistry
Fused pyrimidines are a class of bicyclic heterocyclic compounds where a pyrimidine ring is fused to another ring system, which can be either carbocyclic or another heterocycle. This fusion creates a rigid scaffold that can be functionalized in three-dimensional space to achieve specific interactions with biological macromolecules. derpharmachemica.comresearchgate.net The inherent chemical properties of the pyrimidine ring, such as its hydrogen bonding capabilities and its role as a bioisostere for purines, make these fused systems particularly attractive for therapeutic applications. nih.govnih.gov
The fusion of a pyrimidine ring with other heterocyclic scaffolds can lead to a new class of hybrid heterocycles with potentially enhanced pharmacological activities. derpharmachemica.comresearchgate.net Over the past few decades, a multitude of fused pyrimidine derivatives have been synthesized and evaluated, revealing a wide spectrum of biological activities, including but not limited to, anticancer, antimicrobial, anti-inflammatory, and antiviral properties. researchgate.netnih.gov This has solidified their status as "privileged scaffolds" in medicinal chemistry. nih.gov
Significance of the Pyrido[3,4-D]pyrimidine (B3350098) Scaffold in Drug Discovery
Among the various fused pyrimidine systems, pyridopyrimidines, which result from the fusion of a pyridine (B92270) and a pyrimidine ring, have garnered considerable attention. mdpi.com Depending on the arrangement of the nitrogen atoms in the pyridine ring, four different pyridopyrimidine isomers are possible: pyrido[2,3-d]-, pyrido[3,2-d]-, pyrido[4,3-d]-, and pyrido[3,4-d]pyrimidines. mdpi.com
The pyrido[3,4-d]pyrimidine scaffold, in particular, has been a subject of intensive research due to its presence in a number of biologically active molecules. mdpi.comeurekaselect.com This scaffold is a key component in the development of kinase inhibitors, a class of drugs that target protein kinases, which play a crucial role in cellular signaling pathways. mdpi.comeurekaselect.com Dysregulation of these pathways is a hallmark of many diseases, most notably cancer. The structural framework of pyrido[3,4-d]pyrimidines allows for the strategic placement of various substituents to achieve high-affinity binding to the ATP-binding site of kinases. eurekaselect.com
Specific Focus on 6-Chloropyrido[3,4-D]pyrimidine as a Key Research Target
Within the broader class of pyrido[3,4-d]pyrimidines, the 6-chloro substituted analog, This compound , has emerged as a critical intermediate and a focal point for synthetic and medicinal chemistry research. nih.gov The chlorine atom at the 6-position is a versatile functional handle that can be readily displaced by a variety of nucleophiles or participate in transition metal-catalyzed cross-coupling reactions, such as the Suzuki coupling. nih.gov
This chemical reactivity allows for the systematic modification of the pyrido[3,4-d]pyrimidine core, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. nih.govnih.gov The ability to introduce diverse chemical moieties at this position is instrumental in fine-tuning the pharmacological profile of the resulting molecules, including their potency, selectivity, and pharmacokinetic properties. Consequently, this compound serves as a valuable building block for the synthesis of libraries of novel compounds for high-throughput screening and drug discovery programs. nih.govnih.gov
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
6-chloropyrido[3,4-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3/c8-7-1-5-2-9-4-11-6(5)3-10-7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGOPAVRSPJYRLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=NC=NC2=CN=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40627851 | |
| Record name | 6-Chloropyrido[3,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40627851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
202273-25-4 | |
| Record name | 6-Chloropyrido[3,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40627851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Mechanistic Studies of 6 Chloropyrido 3,4 D Pyrimidine
Reactivity of the Chlorine Atom at Position 6
The chlorine atom at position 6 of the pyrido[3,4-d]pyrimidine (B3350098) ring system is susceptible to a variety of chemical transformations, most notably nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. These reactions allow for the introduction of a wide array of functional groups at this position, which is crucial for developing structure-activity relationships in drug discovery programs. eurekaselect.com
Nucleophilic Aromatic Substitution (SNAAr) Reactions
The electron-deficient nature of the pyridopyrimidine ring system facilitates the displacement of the C6-chloro substituent by various nucleophiles. This reactivity is a cornerstone for the derivatization of this scaffold.
Amination: The reaction of 6-chloropyrido[3,4-d]pyrimidine derivatives with amines is a common method to introduce nitrogen-based substituents. For instance, the formal introduction of an amino group at position 6 can be achieved using benzophenone (B1666685) imine as an ammonia (B1221849) surrogate in a Buchwald-Hartwig amination reaction, followed by deprotection. nih.gov
Reaction with other Nucleophiles: While amination is prevalent, the chlorine atom can also be displaced by other nucleophiles such as alkoxides and thiolates, although these reactions are less commonly reported in the reviewed literature for this specific scaffold.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The 6-chloro position of the pyrido[3,4-d]pyrimidine core serves as a handle for these transformations.
Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling reaction, which forms a carbon-carbon bond between the heterocyclic core and an organoboron compound, has been utilized for the synthesis of 6-arylpyrido[3,4-d]pyrimidines. nih.govresearchgate.net However, the success of this reaction can be highly dependent on the reaction conditions and the specific substrates involved. For example, attempts to couple certain this compound derivatives with phenylboronic acid using standard conditions (e.g., Pd(PPh₃)₄ as a catalyst) were unsuccessful. nih.gov More active catalytic systems, such as those employing Pd₂(dba)₃ and XPhos, were required, though in some cases, this led to side reactions like hydrolysis. nih.gov The steric hindrance around the C6 position and the Lewis-basic nature of the pyridopyrimidine core can impede the efficiency of the Suzuki reaction. nih.gov
Buchwald-Hartwig Amination: This reaction provides an alternative and often more efficient route for C-N bond formation compared to direct SNAAr. It has been successfully used to introduce an amino group at the C6 position using benzophenone imine. nih.gov
The following table summarizes representative cross-coupling reactions at the C6 position of the pyrido[3,4-d]pyrimidine scaffold.
| Coupling Reaction | Catalyst/Ligand | Base | Solvent | Product Type | Yield | Reference |
| Suzuki-Miyaura | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/Water | 6-Aryl derivative | No conversion | nih.gov |
| Suzuki-Miyaura | Pd₂(dba)₃ / XPhos | K₂CO₃ | n-Butanol | Hydrolysis product | - | nih.gov |
| Buchwald-Hartwig | Not specified | Not specified | Not specified | 6-Amino derivative | Fair | nih.gov |
Reactions at Other Positions of the Pyrido[3,4-d]pyrimidine Ring System
While the C6-chloro group is a primary site of reactivity, other positions on the pyrido[3,4-d]pyrimidine ring can also undergo chemical transformations. These reactions often depend on the nature and position of other substituents on the ring.
For instance, in the closely related pyrido[3,2-d]pyrimidine (B1256433) system, studies have shown that with two leaving groups at the C2 and C4 positions, nucleophilic substitution preferentially occurs at the C4 position. nih.gov This regioselectivity is attributed to the electronic effects within the fused ring system. The introduction of an electron-donating amino group at one position can deactivate the other position towards further nucleophilic attack. nih.gov
In the synthesis of certain pyrido[3,4-d]pyrimidine analogues, modifications at other positions are carried out prior to the formation of the fused pyrimidine (B1678525) ring. For example, the synthesis of a this compound-2-thione derivative involved the initial preparation of a substituted pyridine (B92270), followed by cyclization to form the bicyclic system. nih.gov
Mechanistic Investigations of Key Transformations
The mechanisms of reactions involving the pyrido[3,4-d]pyrimidine scaffold are generally understood within the established principles of heterocyclic chemistry.
Nucleophilic Aromatic Substitution (SNAAr): The SNAAr reaction at the C6 position proceeds through a two-step addition-elimination mechanism. A nucleophile attacks the electron-deficient carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the subsequent step, the chloride ion is expelled, restoring the aromaticity of the ring and yielding the substituted product. The stability of the Meisenheimer complex is a key factor influencing the reaction rate.
Palladium-Catalyzed Cross-Coupling: The catalytic cycle of palladium-catalyzed reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations involves three main steps:
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the this compound, forming a Pd(II) intermediate. This is often the rate-limiting step, especially for less reactive aryl chlorides. nih.gov
Transmetalation (for Suzuki-Miyaura) or Ligand Exchange (for Buchwald-Hartwig): In the Suzuki-Miyaura coupling, the organoboron species transfers its organic group to the palladium center. In the Buchwald-Hartwig amination, the amine coordinates to the palladium, followed by deprotonation by a base.
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
The efficiency of these catalytic cycles can be influenced by factors such as the choice of palladium precursor, the nature of the supporting ligands, the base used, and the solvent. nih.gov The steric and electronic properties of the pyrido[3,4-d]pyrimidine substrate also play a crucial role. nih.gov
Biological Activities and Pharmacological Investigations of 6 Chloropyrido 3,4 D Pyrimidine Derivatives
Anticancer Activity
The anticancer properties of 6-chloropyrido[3,4-d]pyrimidine derivatives are a focal point of extensive research. These compounds have demonstrated the ability to impede the growth of various cancer cells, highlighting their potential as therapeutic agents. Their mechanism of action is often multifaceted, involving the modulation of key cellular processes that are typically dysregulated in cancer.
Inhibition of Cellular Signaling Transduction Pathways
A critical aspect of the anticancer activity of these derivatives lies in their ability to interfere with cellular signaling transduction pathways. nih.gov These pathways are intricate communication networks within cells that govern essential functions such as proliferation, differentiation, and apoptosis. nih.gov In many types of cancer, these signaling pathways become aberrant, leading to uncontrolled cell growth and survival. nih.gov Pyrido[3,4-d]pyrimidine (B3350098) derivatives that specifically target these deregulated pathways represent a more targeted approach to cancer therapy, moving away from the indiscriminate killing of both tumor and healthy cells. nih.gov
Specific Enzyme Target Inhibition
The targeted inhibition of specific enzymes that are crucial for cancer cell survival and proliferation is a key strategy in modern cancer drug discovery. This compound derivatives have been shown to inhibit several important enzyme targets.
Kinases are a class of enzymes that play a pivotal role in cell signaling by catalyzing the transfer of phosphate (B84403) groups to specific substrates. Their dysregulation is a common feature in many cancers, making them attractive therapeutic targets.
Epidermal Growth Factor Receptor (EGFR): Certain pyridopyrimidine derivatives have been investigated as inhibitors of EGFR, a tyrosine kinase that is often overexpressed in various cancers. nih.gov For instance, a pyrazol-1-yl pyridopyrimidine derivative, compound 5, demonstrated significant inhibitory activity against EGFR. nih.gov
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis, and VEGFR-2 is a key regulator of this process. Some pyrido[2,3-d]pyrimidine (B1209978) analogs have been identified as potent inhibitors of VEGFR-2. semanticscholar.org
Cyclin-Dependent Kinases (CDKs): CDKs are essential for the regulation of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells. Several pyrido[2,3-d]pyrimidine derivatives have shown potent inhibitory activity against CDKs, such as CDK2, CDK4, and CDK6. researchgate.netnih.govnih.gov For example, pyrazolo[3,4-d]pyrimidine derivatives have been developed as novel CDK2 inhibitors, with some compounds showing superior cytotoxic activities against various cancer cell lines. nih.gov Another study identified a series of 5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine derivatives as dual inhibitors of CDK6 and CDK9. nih.gov
PIM-1 Kinase: Some novel pyrido[2,3-d]pyrimidine derivatives have been synthesized and shown to exhibit potent inhibition of PIM-1 kinase, a serine/threonine kinase involved in cell survival and proliferation. rsc.org
The table below summarizes the inhibitory activity of selected pyridopyrimidine derivatives against various kinases.
| Compound/Derivative Class | Target Kinase(s) | Key Findings |
| Pyrazol-1-yl pyridopyrimidine (compound 5) | EGFR, CDK4/cyclin D1 | Showed strong inhibition of both EGFR and CDK4/cyclin D1. nih.gov |
| Pyrido[2,3-d]pyrimidine analog (VI) | VEGFR-2 | Identified as a potent VEGFR-2 inhibitor. semanticscholar.org |
| Pyrazolo[3,4-d]pyrimidine derivatives | CDK2 | Exhibited significant inhibitory activity against CDK2/cyclin A2. nih.gov |
| 5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine derivatives (e.g., compound 66) | CDK6, CDK9 | Acted as a potent dual inhibitor of CDK6 and CDK9. nih.gov |
| Pyrido[2,3-d]pyrimidine derivatives (e.g., compound 4) | PIM-1 | Demonstrated potent PIM-1 kinase inhibition. rsc.org |
Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolism pathway, which is essential for the synthesis of DNA, RNA, and certain amino acids. mdpi.comresearchgate.net Inhibition of DHFR can disrupt these processes and lead to cell death, making it a validated target for anticancer drugs. mdpi.com Several 6-substituted 2,4-diaminopyrido[3,2-d]pyrimidine analogues have been synthesized and evaluated as inhibitors of DHFR. nih.gov For instance, a new series of pyrazolo[3,4-d]pyrimidine analogues demonstrated significant inhibitory effects on human DHFR (hDHFR), with some compounds showing lower IC50 values than the standard drug methotrexate. nih.gov
The table below presents data on the DHFR inhibitory activity of selected pyridopyrimidine derivatives.
| Compound/Derivative Class | Target Enzyme | IC50 Value |
| Pyrazolo[3,4-d]pyrimidine analogue (10e) | hDHFR | < 1 µM nih.gov |
| Pyrazolo[3,4-d]pyrimidine analogue (10f) | hDHFR | < 1 µM nih.gov |
| Pyrazolo[3,4-d]pyrimidine analogue (10g) | hDHFR | < 1 µM nih.gov |
| Methotrexate (MTX) | hDHFR | 5.61 µM nih.gov |
Topoisomerases are enzymes that regulate the topology of DNA during various cellular processes like replication and transcription. Inhibiting these enzymes can lead to DNA damage and ultimately cell death. Some pyrido[3,4-b]phenazinediones, which are structurally related to pyridopyrimidines, have shown inhibitory activity against topoisomerase II. nih.gov Additionally, tetrahydropyrido[4,3-d]pyrimidines have been identified as a new scaffold for human topoisomerase II inhibitors. nih.gov
Antiproliferative Effects in Various Cancer Cell Lines
The anticancer potential of this compound derivatives is further underscored by their demonstrated antiproliferative effects across a range of human cancer cell lines.
Breast Cancer: Derivatives have shown selective activity against breast cancer cell lines such as MCF-7 and MDA-MB-468. nih.gov For instance, compound 21, a 4-substituted 2-amino pyrido[3,4-d]pyrimidine derivative with a 3-fluoro substitution, exhibited significant growth inhibition in these cell lines. nih.gov
Renal Cancer: Some of these compounds have also displayed selective activity against renal cancer cell lines. nih.gov
Prostate and Lung Cancer: Certain pyrido[2,3-d]pyrimidine derivatives have shown remarkable anticancer activity against prostate (PC-3) and lung (A-549) cancer cells. rsc.org
Colon Cancer: A series of N-3-substituted 7-aminopyrido[2,3-d]pyrimidin-6-carbonitrile derivatives were evaluated, and compound 4a showed improved anti-proliferative potency on human colon cancer SW620 cells. mdpi.com
Hepatocellular Carcinoma: The 4-chlorophenyl pyridopyrimidine derivative 6b displayed the best cytotoxic activity against HepG2 (hepatocellular carcinoma) cells among a tested series. semanticscholar.orgmdpi.com
Cervical Cancer: A pyrazol-1-yl pyridopyrimidine derivative, compound 5, was found to be highly active against HeLa (cervical cancer) cells. nih.gov
The table below showcases the antiproliferative activity of selected pyridopyrimidine derivatives in various cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC50 Value (µM) |
| Compound 21 | MCF-7 (Breast) | Not specified, but showed best growth inhibition nih.gov |
| Compound 21 | MDA-MB-468 (Breast) | Not specified, but showed best growth inhibition nih.gov |
| Compound 6b | HepG2 (Hepatocellular) | 2.68 ± 0.14 semanticscholar.orgmdpi.com |
| Compound 5 | HeLa (Cervical) | 9.27 nih.gov |
| Compound 5 | MCF-7 (Breast) | 7.69 nih.gov |
| Compound 5 | HepG2 (Hepatocellular) | 5.91 nih.gov |
| Compound 4a | SW620 (Colon) | 6.9 mdpi.com |
| Compound 6k | HL-60 (Leukemia) | 16.6 researchgate.net |
| Compound 6k | HeLa (Cervical) | 8.5 researchgate.net |
Induction of Apoptosis and Cell Cycle Modulation
Derivatives of the broader pyridopyrimidine class have demonstrated the ability to induce apoptosis and modulate the cell cycle in cancer cells. researchgate.netresearchgate.net For instance, certain pyrido[2,3-d]pyrimidine derivatives have been shown to induce apoptosis in prostate (PC-3) and breast (MCF-7) cancer cell lines. researchgate.net This is achieved through the activation of apoptotic promoters like Bax and p53, and the downregulation of the anti-apoptotic protein Bcl2. researchgate.net One such derivative, compound 4 , a pyrido[2,3-d]pyrimidine, was found to significantly trigger apoptosis in MCF-7 cells, leading to a 58.29-fold increase in total apoptosis compared to control cells. rsc.org This compound also arrested the cell cycle in the G1 phase. rsc.org
Furthermore, novel pyrazolo[3,4-d]pyrimidine derivatives have been shown to inhibit the proliferation of human cancer cells by inducing apoptosis through the generation of reactive oxygen species (ROS). nih.gov The lead compound in that study, PP-31d , exhibited a dose-dependent inhibitory effect on NCI-H460 non-small-cell lung cancer cells, with an IC50 of 2 µM. nih.gov The apoptotic induction was confirmed by an increase in the subG1 population, activation of caspase-3/7, loss of mitochondrial membrane potential, and degradation of nuclear DNA. nih.gov
Another study on 6-substituted tetrahydropyrido[3,2-d]pyrimidine derivatives identified that compound 6k displayed notable antiproliferative activities against HL-60 and HeLa cells with IC50 values of 16.6 µM and 8.5 µM, respectively. researchgate.net This compound was selected for further investigation into its effects on the cell cycle and apoptosis. researchgate.net The inhibition of cyclin-dependent kinases (CDKs) is another mechanism by which these compounds can arrest the cell cycle. researchgate.net For example, pyrido[2,3-d]pyrimidine derivatives have been identified as inhibitors of CDK4/6, which are crucial for the G1-S phase transition. researchgate.net
Anti-inflammatory Activity
Pyrimidine (B1678525) derivatives have been investigated for their anti-inflammatory properties, with a key mechanism being the inhibition of cyclooxygenase (COX) enzymes. mdpi.com The two isoforms, COX-1 and COX-2, are responsible for prostaglandin (B15479496) synthesis. While COX-1 is constitutive, COX-2 is induced during inflammation, making it a prime target for anti-inflammatory drugs. mdpi.com
Studies on various pyrimidine derivatives have shown their potential as selective COX-2 inhibitors. mdpi.comnih.gov For example, certain pyrimidine derivatives, designated L1 and L2 , demonstrated high selectivity for COX-2, with inhibitory activity comparable to the known COX-2 inhibitor meloxicam. mdpi.com This selectivity is advantageous as it may reduce the gastrointestinal side effects associated with non-selective COX inhibitors. nih.gov A separate study on 1-phenylpyrazolo[3,4-d]pyrimidine derivatives also revealed that the synthesized compounds were more potent in inhibiting COX-2 than COX-1. nih.gov
The chemokine receptor CXCR2 plays a crucial role in the recruitment of neutrophils to sites of inflammation, and its antagonism is a promising therapeutic strategy for various inflammatory diseases. nih.govresearchgate.net A pyrido[3,4-d]pyrimidine analogue was previously identified as a potent CXCR2 antagonist with an IC50 value of 0.11 µM. nih.govnih.gov
Further investigation into the structure-activity relationship of this series revealed that modifications at the 6-position of the pyrido[3,4-d]pyrimidine scaffold significantly impact its CXCR2 antagonistic activity. nih.gov The This compound analogue (16a ) was synthesized and found to be completely devoid of CXCR2 antagonism. nih.gov In contrast, a 6-furanyl-pyrido[3,4-d]pyrimidine analogue (17b ) retained similar antagonistic potency to the original hit. nih.govresearchgate.net This highlights the sensitivity of the CXCR2 binding pocket to substitutions at this position.
Antimicrobial Activity
Pyridopyrimidine derivatives have been explored for their antibacterial properties. nih.govmdpi.comresearchgate.net For instance, novel pyrazolo[3,4-d]pyrimidines have demonstrated significant, dose-dependent activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria. nih.gov One compound in this series almost completely inhibited the growth of S. aureus at a concentration of 200 µg/mL. nih.gov Another study reported that certain pyrido[2,3-d]pyrimidines exhibited moderate antibacterial activity against some Gram-negative bacteria. researchgate.net
The antifungal potential of pyridopyrimidine derivatives has also been a subject of investigation. nih.govresearchgate.net Several synthesized pyrido[2,3-d]pyrimidine derivatives have shown significant antifungal activities. eurjchem.com In one study, newly synthesized pyrimidine derivatives containing an amide moiety were tested against various plant pathogenic fungi. nih.gov Two compounds, 5f and 5o , exhibited superior antifungal activity against Phomopsis sp. compared to the commercial fungicide Pyrimethanil. nih.gov Specifically, compound 5o showed excellent activity with an EC50 value of 10.5 µg/ml. nih.gov Another study on novel pyrazolo[4',3':5,6]pyrido[2,3-d]pyrimidines reported that several compounds displayed moderate activity against the clinically important fungi Candida albicans and Cryptococcus neoformans. researchgate.net
Antiparasitic Efficacy (e.g., against Pneumocystis carinii, Toxoplasma gondii)
The investigation into the antiparasitic properties of this compound and its direct derivatives is an area with limited publicly available data. While the broader family of pyridopyrimidines has been explored for various therapeutic applications, specific studies detailing the efficacy of this compound analogues against opportunistic pathogens such as Pneumocystis carinii (now known as Pneumocystis jirovecii) and Toxoplasma gondii are not extensively documented in the reviewed scientific literature.
Structure-Activity Relationship (SAR) Studies for this compound Analogues
Structure-activity relationship (SAR) studies have utilized this compound as a key intermediate for synthesizing novel analogues and probing the impact of substitutions at the 6-position on biological activity. A notable area of investigation has been in the development of antagonists for the human chemokine receptor CXCR2, a target implicated in inflammatory diseases.
In these studies, the this compound analogue (Compound 16a ) was synthesized and used as a precursor for further modifications, primarily through palladium-catalyzed cross-coupling reactions like the Suzuki coupling mdpi.com. This approach allowed for the introduction of various aryl and heteroaryl groups at the 6-position.
The SAR findings from these modifications can be summarized as follows:
Halogen Substitution : The presence of a chlorine atom at the 6-position (Compound 16a ) resulted in a complete loss of CXCR2 antagonistic activity when compared to the unsubstituted parent pyrido[3,4-d]pyrimidine mdpi.comnih.gov. This indicates that this position is sensitive to substitution and that a bulky or electron-withdrawing group like chlorine is detrimental to activity in this specific assay.
Aryl and Heteroaryl Substitutions : Further derivatization of the 6-position by replacing the chloro group with other moieties did not lead to a recovery of potent activity. The introduction of a phenyl group (Compound 17a ), an N-imidazolyl group, or a thienyl group (Compound 17d ) failed to confer any significant CXCR2 antagonism mdpi.com.
Furan (B31954) Substitution : A remarkable exception was observed with the introduction of a 2-furanyl group. The resulting 6-(furan-2-yl)pyrido[3,4-d]pyrimidine analogue (Compound 17b ) exhibited antagonistic potency comparable to the original, unsubstituted hit compound nih.gov. This suggests that the specific size, shape, and electronics of the furan ring are well-tolerated at this position.
Substituted Furan : The tolerance at the 6-position is highly specific. The introduction of a small methyl group onto the furan ring, yielding a 6-(5-methylfuran-2-yl) analogue (Compound 17c ), led to a complete loss of activity, highlighting a strict steric and/or electronic constraint nih.gov.
Amino Substitution : In contrast to other related heterocyclic scaffolds where an amino group confers potency, the introduction of an amino group at position 6 of the pyrido[3,4-d]pyrimidine core also resulted in an inactive compound nih.gov.
These findings underscore that the 6-position of the pyrido[3,4-d]pyrimidine scaffold is a critical determinant of activity, where modifications can drastically alter the pharmacological profile. The 6-chloro analogue serves as a valuable, albeit challenging, synthetic handle for exploring these structural variations.
| Compound | Substitution at 6-Position | Relative Activity | Reference |
|---|---|---|---|
| Unsubstituted Hit | -H | Active | nih.gov |
| 16a | -Cl | Inactive | mdpi.com |
| 17a | -Phenyl | Inactive | mdpi.com |
| 17b | -Furan-2-yl | Active (Comparable to Unsubstituted) | nih.gov |
| 17c | -5-Methylfuran-2-yl | Inactive | nih.gov |
| 17d | -Thienyl | Inactive | mdpi.com |
| 21 | -NH2 | Inactive | nih.gov |
Exploration of Selectivity and Potency Profiles
The exploration of potency and selectivity for derivatives of this compound has been centered on their activity as CXCR2 antagonists. Potency is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which measures the concentration of a compound required to inhibit a biological process by 50%.
Studies reveal a dramatic sensitivity of potency to substitution at the 6-position of the pyrido[3,4-d]pyrimidine nucleus. The unsubstituted parent compound was identified as a potent CXCR2 antagonist with an IC₅₀ value of 0.11 µM nih.gov.
The introduction of the chlorine atom at the 6-position to create this compound (16a ) rendered the compound completely inactive at the tested concentrations mdpi.com. This demonstrates a profound loss of potency stemming from this single modification. Further derivatization efforts using the 6-chloro analogue as a starting point yielded compounds with widely varying potencies.
The most notable success was the synthesis of the 6-furanyl analogue (17b ), which restored significant potency, exhibiting an IC₅₀ of 0.54 µM. While this is approximately a five-fold decrease in potency compared to the unsubstituted hit compound, it is a significant recovery of activity compared to the inactive chloro-precursor nih.gov. However, this potency was highly selective; further substitution on the furan ring, as in the 6-(5-methylfuran-2-yl) analogue (17c ), completely abolished the activity again nih.gov.
In contrast, substitution at the 5-position with a chloro group resulted in a compound with an IC₅₀ of 11 µM, a 100-fold decrease in potency compared to the unsubstituted hit, but still measurable, unlike the 6-chloro analogue mdpi.com. This highlights that the different positions on the pyridine (B92270) ring of the scaffold are not equivalent in terms of their influence on potency.
| Compound | Substitution | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Unsubstituted Hit | Unsubstituted | 0.11 | nih.gov |
| 5-Chloro Analogue | 5-Cl | 11 | mdpi.com |
| 16a | 6-Cl | Inactive | mdpi.com |
| 17b | 6-Furan-2-yl | 0.54 | nih.gov |
| 17c | 6-(5-Methylfuran-2-yl) | Inactive | nih.gov |
Computational Chemistry and Molecular Modeling Approaches for 6 Chloropyrido 3,4 D Pyrimidine Research
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. For pyrido[3,4-d]pyrimidine (B3350098) and its analogues, DFT calculations, commonly employing Becke's three-parameter Lee-Yang-Parr (B3LYP) hybrid functional with basis sets such as 6-31G* or 6-311G(d), are instrumental in predicting molecular geometries, electronic distributions, and chemical reactivity. nih.govaimspress.comnih.gov These theoretical calculations provide a fundamental understanding of the molecule's intrinsic characteristics.
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and kinetic stability. nih.govaimspress.com The HOMO acts as an electron donor, while the LUMO serves as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter; a smaller gap generally signifies higher chemical reactivity and lower stability. nih.govresearchgate.net
In computational studies of related pyrimidine (B1678525) derivatives, DFT calculations have been used to determine these energy values. For instance, a study on selenadiazolopyrimidine derivatives calculated a HOMO value of -5.92 eV and a LUMO value of -0.9 eV, resulting in an energy gap of 5.02 eV. nih.gov The distribution of these orbitals, often visualized with positive and negative phases, indicates the regions of the molecule most likely to participate in electron donation and acceptance during a chemical reaction. aimspress.com
Table 1: Representative Frontier Orbital Energies for a Related Pyrimidine Derivative Data based on calculations for a selenadiazolopyrimidine derivative.
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -5.92 nih.gov |
| LUMO | -0.9 nih.gov |
| Energy Gap (ΔE) | 5.02 nih.gov |
Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution on a molecule's surface. aimspress.com It is invaluable for predicting how a molecule will interact with other species, identifying regions prone to electrophilic and nucleophilic attack. aimspress.com MEP maps are color-coded to represent different electrostatic potential values: red typically indicates regions of high electron density (negative potential), which are favorable for electrophilic attack, while blue signifies electron-deficient regions (positive potential), which are susceptible to nucleophilic attack. Green and yellow represent areas with intermediate or neutral potential. rsc.org
This technique is particularly powerful in drug design. For example, in the development of pyrazolo-pyrimidine inhibitors, MEP calculations were used to quantify and optimize the hydrogen-bond acceptor strength of the molecule. rsc.org By modulating the electrostatic potential at specific atoms, researchers could enhance binding potency and improve other critical drug-like properties, such as penetration into the central nervous system. rsc.org For 6-chloropyrido[3,4-d]pyrimidine, an MEP map would likely show negative potential around the nitrogen atoms of the pyrimidine and pyridine (B92270) rings, identifying them as key hydrogen-bond acceptor sites.
Derived from HOMO and LUMO energies, global reactivity descriptors provide quantitative measures of a molecule's stability and reactivity. nih.gov These parameters, including chemical potential (μ), hardness (η), and electronegativity (χ), offer a deeper understanding of a molecule's behavior in chemical reactions.
Chemical Potential (μ) indicates the tendency of electrons to escape from a system.
Chemical Hardness (η) measures the resistance to change in electron distribution or charge transfer. A "hard" molecule has a large HOMO-LUMO gap, while a "soft" molecule has a small gap. researchgate.net
Electronegativity (χ) is the power of an atom or molecule to attract electrons to itself.
These descriptors are calculated using the energies of the frontier orbitals, as shown in the table below. nih.gov
Table 2: Global Reactivity Descriptors and Their Formulas
| Descriptor | Formula | Significance |
|---|---|---|
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Electron escaping tendency nih.gov |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to charge transfer nih.gov |
| Electronegativity (χ) | -μ = -(EHOMO + ELUMO) / 2 | Electron attracting power nih.gov |
DFT calculations are a powerful tool for predicting the vibrational spectra (FTIR and Raman) of molecules. nih.gov This theoretical approach can compute the fundamental vibrational frequencies and their intensities. For complex molecules, these calculated spectra are crucial for interpreting and assigning the bands observed in experimental measurements. nih.govresearchgate.net
In studies of related chlorinated pyridine compounds, DFT calculations using the B3LYP method have shown excellent agreement between calculated and experimental spectra. nih.gov To improve accuracy, calculated harmonic vibrational frequencies are often uniformly scaled to account for anharmonicity and limitations in the theoretical model. nih.gov The interpretation of the spectra is further aided by Normal Coordinate Analysis based on the DFT force field and Potential Energy Distribution (PED) analysis, which precisely assigns each vibrational mode to specific bond stretches, bends, or torsions within the molecule. researchgate.net
Table 3: Example of Calculated vs. Experimental Vibrational Frequencies for a Related Dichloropyridine Derivative Data based on 4-amino-2,6-dichloropyridine.
| Assignment | Experimental FT-Raman (cm-1) | Calculated DFT/B3LYP (cm-1) |
|---|---|---|
| Ring stretch | 1623 nih.gov | 1625 nih.gov |
| Ring stretch | 1550 nih.gov | 1551 nih.gov |
| NH2 scissoring | 1458 nih.gov | 1464 nih.gov |
| C-Cl stretch | 685 nih.gov | 685 nih.gov |
Molecular Docking Studies
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a protein target. This technique is fundamental in structure-based drug design, helping to elucidate binding modes and predict binding affinity. The pyrido[3,4-d]pyrimidine scaffold has been successfully employed as a core structure for potent inhibitors of various protein kinases, including Monopolar spindle 1 (Mps1) and KRAS-G12D, which are significant targets in cancer therapy. mdpi.comnih.govnih.govnih.gov
Docking studies of pyrido[3,4-d]pyrimidine derivatives into the ATP-binding pocket of these kinases have revealed the key interactions responsible for their inhibitory activity. mdpi.comnih.gov These insights are then used to guide the synthesis of new analogues with improved potency and selectivity.
The stability of a ligand-protein complex is governed by a network of non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and salt bridges. mdpi.com Detailed analysis of these interactions provides a molecular basis for understanding a ligand's biological activity.
In a comprehensive study of pyrido[3,4-d]pyrimidine inhibitors targeting the Mps1 kinase, molecular dynamics simulations and binding free energy calculations highlighted the critical role of both van der Waals forces and nonpolar solvation energies. mdpi.comnih.gov The analysis revealed a consistent binding pattern for the pyrido[3,4-d]pyrimidine core. A crucial hydrogen bond is consistently formed between one of the pyrimidine nitrogen atoms and the backbone amide of a key hinge-region residue, Gly605. mdpi.comnih.gov Furthermore, the scaffold fits into a hydrophobic pocket, making favorable contacts with residues such as Cys604, Ile607, and Val539. mdpi.comnih.gov Additional interactions, for instance with Lys529, can further enhance binding affinity. nih.gov Similarly, docking of related inhibitors into the KRAS-G12D protein identified critical hydrogen bonds with residues like Asp12 and Gly60. nih.govnih.gov This detailed interaction mapping is essential for the structure-activity relationship (SAR) studies needed to optimize lead compounds.
Table 4: Key Protein-Ligand Interactions for the Pyrido[3,4-d]pyrimidine Scaffold with Mps1 Kinase
| Interacting Residue | Interaction Type | Significance |
|---|---|---|
| Gly605 | Hydrogen Bond mdpi.comnih.gov | Key hinge-region interaction, common to most Mps1 inhibitors. mdpi.com |
| Cys604, Ile607, Val539 | Hydrophobic Interaction mdpi.comnih.gov | Stabilizes the ligand in the hydrophobic pocket. |
| Lys529 | Hydrogen Bond nih.gov | Provides an additional anchoring point, strengthening the binding. nih.gov |
| Ile531, Met602, Leu654 | Hydrophobic Interaction mdpi.com | Contributes to overall binding affinity and complex stability. mdpi.com |
Binding Affinity Predictions
A critical application of molecular modeling is the prediction of binding affinity between a ligand, such as a this compound derivative, and its biological target. Techniques like the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method are employed to calculate the binding free energy of ligand-protein complexes. These calculations provide a quantitative estimate of how strongly a compound will bind to its target, which often correlates with its biological activity (e.g., IC₅₀ values).
In a study of pyrido[3,4-d]pyrimidine derivatives targeting the Monopolar spindle 1 (Mps1) kinase, a potential cancer target, researchers calculated the binding free energies for several inhibitors. mdpi.com The results showed a good correlation with experimentally determined activities, validating the computational approach. mdpi.comnih.gov The calculations dissect the total binding energy into its constituent parts, such as van der Waals interactions, electrostatic energy, and solvation energy, revealing that van der Waals forces and nonpolar solvation energies were the primary drivers for the binding of these inhibitors. mdpi.comnih.gov
Table 1: Predicted Binding Free Energy for Mps1-Inhibitor Complexes
| System | Binding Free Energy (kcal/mol) |
|---|---|
| Mps1-Compound A | -29.07 ± 3.37 |
| Mps1-Compound D | -35.11 ± 3.25 |
| Mps1-BOS172722 | -38.46 ± 2.97 |
| Mps1-Compound C | -39.95 ± 3.52 |
Identification of Potential Biological Targets
Computational methods are instrumental in identifying and validating potential biological targets for new chemical entities. For the broader pyridopyrimidine scaffold, these approaches have been used to explore interactions with a range of protein targets implicated in various diseases. nih.govmdpi.com
Molecular docking simulations, for instance, can screen a compound against a library of protein structures to identify those with the most favorable binding poses and scores. This process can generate hypotheses about a compound's mechanism of action. Studies have identified targets for pyridopyrimidine derivatives including:
Monopolar spindle 1 (Mps1) kinase: Overexpression of Mps1 is linked to cancer, making it an attractive therapeutic target. mdpi.com Computational studies have explored how pyrido[3,4-d]pyrimidine derivatives bind to Mps1, providing a basis for designing novel cancer therapies. mdpi.comnih.gov
Cyclin-dependent kinases (CDKs): The pyrazolo[3,4-d]pyrimidine scaffold, a bioisostere of purine, is a known inhibitor of CDKs like CDK2. nih.govrsc.org Molecular docking has been used to confirm the fit of these compounds into the CDK2 active site, highlighting essential hydrogen bonding interactions. nih.govrsc.org
Chemokine receptor CXCR2: This receptor is involved in inflammatory diseases. nih.govmdpi.com A this compound was synthesized as part of a structure-activity relationship (SAR) study targeting CXCR2, although the chloro-analogue itself was found to be inactive for this specific target. nih.govmdpi.com
VEGFR-2 and HER-2: In the search for anticancer agents, pyridopyrimidine derivatives have been evaluated for their potential to dually inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Human Epidermal Growth Factor Receptor 2 (HER-2). mdpi.com
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the behavior of a ligand-protein complex over time. These simulations, which can span from nanoseconds to microseconds, offer insights that are not available from static models like those produced by molecular docking. mdpi.comrsc.org
Conformational Stability Analysis
Before analyzing the specifics of a ligand binding, it is crucial to ensure the stability of the simulated system. MD simulations are used to assess the conformational stability of both the protein target and the ligand-protein complex. Key metrics such as the root mean square deviation (RMSD) and the radius of gyration (Rg) are monitored throughout the simulation.
In the study of Mps1 kinase, a 200-nanosecond MD simulation was performed. nih.gov The analysis of the protein's RMSD showed that after some initial fluctuations, the system stabilized after 140 ns, indicating that a stable equilibrium conformation had been reached. nih.gov Similarly, the radius of gyration (Rg), which measures the compactness of the protein structure, was observed to decrease and then stabilize, further confirming that the protein conformation was stable throughout the simulation. nih.gov
Ligand-Target Complex Dynamics
MD simulations are particularly powerful for understanding the dynamic nature of the interactions between a ligand and its target. They can reveal the stability of hydrogen bonds, the role of water molecules, and the subtle conformational changes that occur upon binding.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the key molecular properties (descriptors) that influence activity, QSAR models can be used to predict the potency of new, unsynthesized compounds.
The foundation of a QSAR study is the structure-activity relationship (SAR), which is explored by systematically modifying a chemical scaffold and observing the resulting changes in biological activity. nih.govmdpi.com For instance, the exploration of 6-substituted pyrido[3,4-d]pyrimidines as CXCR2 antagonists involved synthesizing various analogues to understand which substitutions improved or diminished activity. nih.gov
Development of Predictive Models for Biological Activity
Once sufficient SAR data is available, predictive QSAR models can be developed. This involves calculating a wide range of molecular descriptors (e.g., electronic, steric, hydrophobic properties) for each compound and using statistical methods to build a regression or classification model.
A study on pyrimidine derivatives as VEGFR-2 inhibitors illustrates this process. nih.gov Researchers used Multiple Linear Regression (MLR) and Artificial Neural Network (ANN) methods to build QSAR models. nih.gov The performance of these models was evaluated using statistical parameters like the coefficient of determination (R²), root-mean-square error (RMSE), and the predictive ability parameter (Q²). nih.gov The results indicated that the non-linear ANN model outperformed the linear MLR model, suggesting complex relationships between the molecular structure and VEGFR-2 inhibitory activity. nih.gov Such models are valuable tools for virtually screening new designs and prioritizing the synthesis of compounds with the highest predicted activity.
Table 2: Statistical Parameters of QSAR Models for Pyrimidine Derivatives
| Model | R² | RMSE | Q² |
|---|---|---|---|
| MLR | 0.889 | - | - |
| ANN | 0.998 | Lower than MLR | Higher than MLR |
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling and virtual screening are powerful computational techniques that have been instrumental in the discovery and development of novel bioactive compounds. In the context of this compound research, these approaches have been utilized to identify and optimize new derivatives with therapeutic potential.
Pharmacophore modeling involves the identification of the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target. These features typically include hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. Once a pharmacophore model is developed, it can be used as a 3D query to search large chemical databases for novel compounds that match the model, a process known as virtual screening. nih.govnih.gov This enables the rapid and cost-effective identification of potential hit compounds for further experimental evaluation.
A study on pyrido[3,4-d]pyrimidine derivatives targeting Monopolar spindle 1 (Mps1) kinase, a potential cancer target, employed molecular docking and molecular dynamics simulations to understand the binding modes of these inhibitors. mdpi.comnih.gov The insights gained from such studies are crucial for developing robust pharmacophore models. The analysis of the Mps1-inhibitor complex revealed key interactions, including hydrogen bonds with residues G605 and K529, and hydrophobic interactions with residues such as I531, V539, M602, and C604, which are located in the ATP binding pocket. mdpi.com
Pharmacophore Model Generation for this compound Derivatives
A hypothetical pharmacophore model for this compound-based inhibitors can be constructed based on the known structure-activity relationships (SAR) of related compounds. For instance, in the development of CXCR2 antagonists, the 6-position of the pyrido[3,4-d]pyrimidine scaffold was found to be critical for activity. While the 6-chloro analogue itself was inactive, a 6-furanyl derivative showed significant antagonistic potency. mdpi.com This suggests that the pharmacophore model should account for specific steric and electronic features at this position.
A typical pharmacophore model for a kinase inhibitor based on the pyrido[3,4-d]pyrimidine scaffold would likely include:
One or two hydrogen bond acceptors corresponding to the nitrogen atoms in the pyrimidine ring.
A hydrogen bond donor, which could be an amino group often present at other positions of the scaffold.
A hydrophobic/aromatic feature representing the core bicyclic system.
An additional hydrophobic or hydrogen bonding feature to account for the substituent at the 6-position.
The table below illustrates a potential pharmacophore model derived from a set of active pyrido[3,4-d]pyrimidine derivatives.
| Feature | Type | Vector | Radius (Å) |
| HY1 | Hydrophobic | N/A | 1.0 |
| HBA1 | Hydrogen Bond Acceptor | Out | 1.2 |
| HBA2 | Hydrogen Bond Acceptor | Out | 1.2 |
| HBD1 | Hydrogen Bond Donor | In | 1.0 |
| AR1 | Aromatic Ring | N/A | 1.5 |
Virtual Screening for Novel this compound-Based Hits
Once a validated pharmacophore model is established, it can be used to screen large compound libraries, such as the ZINC database or corporate collections, to identify novel molecules that fit the pharmacophoric features. The screening process typically involves several steps:
Database Preparation: The 3D coordinates of the compounds in the database are generated and optimized.
Pharmacophore Searching: The database is searched for molecules that match the pharmacophore query.
Filtering and Docking: The initial hits are filtered based on drug-likeness criteria (e.g., Lipinski's rule of five) and then subjected to molecular docking studies to predict their binding affinity and orientation within the target's active site. nih.govrsc.org
The following table presents a hypothetical set of virtual screening hits identified using a pharmacophore model based on the this compound scaffold. The hits are ranked based on their fit score to the pharmacophore model and their predicted binding energy from subsequent docking calculations.
| Compound ID | Pharmacophore Fit Score | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Predicted) |
| ZINC12345678 | 0.95 | -9.8 | GLU98, LEU150, VAL34 |
| ZINC87654321 | 0.92 | -9.5 | LYS45, ASP160, PHE152 |
| ZINC24681357 | 0.88 | -9.1 | GLU98, TYR99, LEU150 |
| ZINC13579246 | 0.85 | -8.9 | LYS45, LEU150, ALA50 |
The top-ranked compounds from the virtual screening would then be acquired or synthesized for experimental validation of their biological activity. This integrated computational and experimental approach significantly accelerates the drug discovery process for novel therapeutics based on the this compound scaffold. researchgate.net
Advanced Analytical Techniques for Characterization and Research of 6 Chloropyrido 3,4 D Pyrimidine
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules, including 6-Chloropyrido[3,4-d]pyrimidine and its derivatives. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
In the characterization of pyrido[3,4-d]pyrimidine (B3350098) scaffolds, ¹H and ¹³C NMR spectra are paramount. For instance, in the synthesis of related pyrido[3,4-d]pyrimidine derivatives, specific chemical shifts (δ) reported in parts per million (ppm) are used to confirm the successful formation of the target structure. nih.govnih.gov The ¹H NMR spectrum reveals the number of different types of protons, their electronic environment, and their proximity to other protons through spin-spin coupling. For example, aromatic protons on the pyridine (B92270) and pyrimidine (B1678525) rings typically appear in a distinct region of the spectrum, and their splitting patterns (e.g., singlet, doublet, multiplet) provide crucial information about adjacent substituents. nih.govresearchgate.net
Similarly, ¹³C NMR spectroscopy identifies all unique carbon atoms in the molecule, including those in the heterocyclic rings and any substituent groups. nih.gov The chemical shifts of the carbon atoms are sensitive to their hybridization and the electronegativity of attached atoms, providing complementary information to the ¹H NMR data. In studies involving the synthesis of substituted pyrido[3,4-d]pyrimidines, NMR is used to confirm the position of various functional groups. nih.govnih.gov For example, the disappearance of a proton signal or a significant shift in a carbon signal can confirm a substitution reaction at a specific site on the heterocyclic core.
Table 1: Representative ¹H and ¹³C NMR Data for a Pyrido[3,4-d]pyrimidine Derivative Note: This table presents example data for a related structure, ethyl 2-chloro-3-nitroisonicotinate, a precursor in the synthesis of pyrido[3,4-d]pyrimidine derivatives, to illustrate the type of data obtained. nih.gov
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) | Assignment |
| ¹H NMR | |||
| 8.68 | d, J = 4.98 Hz | 1H | |
| 7.88 | d, J = 4.96 Hz | 1H | |
| 4.43 | q, J = 5.89 Hz, J = 13.0 Hz | 2H | |
| 1.38 | t, J = 7.14 | 3H | |
| ¹³C NMR | |||
| 160.5 | - | C=O | |
| 151.1 | - | Aromatic C | |
| 143.1 | - | Aromatic C | |
| 132.8 | - | Aromatic C | |
| 123.1 | - | Aromatic C | |
| 63.6 | - | O-CH₂ | |
| 13.6 | - | CH₃ |
Data sourced from a study on the synthesis of pyrido[3,4-d]pyrimidine derivatives. nih.gov Samples were typically dissolved in deuterated solvents like DMSO-d₆ or CDCl₃ for analysis. nih.gov
Mass Spectrometry (MS)
Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It works by ionizing molecules and then separating them based on their mass-to-charge ratio (m/z). This technique is routinely used to confirm the identity of synthesized compounds like this compound.
High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it can provide the exact mass of a molecule with high precision, allowing for the determination of its elemental formula. mdpi.com For example, in the characterization of a related pyrazolo[3,4-d]pyrimidine, HRMS (ESI-TOF) was used to confirm the molecular formula by matching the calculated mass with the experimentally observed mass. mdpi.com
Electron Impact (EI) mass spectrometry is another common method where the fragmentation pattern of the molecule provides structural information. The fragmentation of the molecular ion can reveal the presence of specific substructures within the molecule. iosrjournals.orgresearchgate.net In the context of this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight, along with isotopic peaks characteristic of the presence of a chlorine atom.
Table 2: Mass Spectrometry Data for a Related Pyrazolo[3,4-d]pyrimidine Derivative
| Compound | Ionization Method | Calculated m/z [M+H]⁺ | Found m/z | Molecular Formula |
| 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | HRMS (ESI-TOF) | 212.0697 | 212.0701 | C₈H₁₁ClN₅ |
This data demonstrates the high accuracy of HRMS in confirming the elemental composition of a related heterocyclic compound. mdpi.com
Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. nih.gov IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Specific functional groups absorb at characteristic frequencies, making IR spectroscopy a useful tool for identifying the presence of groups like C=O, C=N, C-Cl, and N-H bonds within the this compound structure. nih.govderpharmachemica.com
For example, the IR spectrum of a related pyrimidine derivative showed characteristic absorption bands for NH, C≡N, C=O, and C=N groups. nih.gov Similarly, the IR spectrum of this compound would exhibit a unique fingerprint of absorption bands corresponding to the vibrations of its fused ring system and the chloro-substituent.
Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in polarizability. Therefore, certain vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum, providing a more complete vibrational analysis. nih.govscifiniti.com The combination of IR and Raman spectroscopy, often supported by theoretical calculations, allows for a comprehensive assignment of the fundamental vibrational modes of the molecule. nih.govcore.ac.ukcapes.gov.br
Table 3: Representative IR Absorption Bands for Functional Groups in Pyrimidine Derivatives
| Functional Group | Wavenumber (cm⁻¹) | Description |
| N-H | ~3300 | Stretching vibration |
| C=O | ~1650 | Carbonyl stretching |
| C=N | ~1600 | Imine stretching |
| C-Cl | ~800-600 | Carbon-chlorine stretching |
This table provides a general range for characteristic IR absorptions. The exact positions for this compound would be specific to its complete structure. nih.govderpharmachemica.com
X-ray Crystallography for Structural Elucidation
X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. muni.cz This technique involves diffracting a beam of X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the precise positions of all atoms can be determined. libretexts.org
For complex heterocyclic systems like pyrido[3,4-d]pyrimidines, X-ray crystallography provides unambiguous proof of structure, including bond lengths, bond angles, and torsional angles. mdpi.com This information is critical for understanding the molecule's conformation and intermolecular interactions in the solid state, such as hydrogen bonding or π-π stacking. mdpi.com While a specific crystal structure for this compound is not detailed in the provided search results, the technique has been successfully applied to closely related pyrazolo[3,4-d]pyrimidine derivatives, confirming their planar or near-planar structures and providing insight into their crystal packing. mdpi.commdpi.com
Chromatographic Techniques (e.g., TLC, LC/MS)
Chromatographic techniques are essential for the purification and analysis of chemical compounds. nih.gov They work by separating components of a mixture based on their differential distribution between a stationary phase and a mobile phase.
Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to monitor the progress of chemical reactions, identify compounds in a mixture, and determine the purity of a substance. nih.gov In the synthesis of pyrido[3,4-d]pyrimidine derivatives, TLC is used to track the consumption of starting materials and the formation of the product. derpharmachemica.com
Liquid Chromatography (LC) , particularly High-Performance Liquid Chromatography (HPLC), is a powerful technique for separating, identifying, and quantifying compounds. nih.gov When coupled with a mass spectrometer (LC/MS), it becomes an even more potent tool for analysis. LC/MS allows for the separation of a mixture by LC, followed by the detection and identification of each component by MS. This is invaluable for analyzing complex reaction mixtures and for purifying the final product to a high degree. In the context of this compound research, LC/MS would be used to ensure the purity of the final compound and to identify any byproducts formed during its synthesis. nih.gov
Table 4: Chromatographic Techniques and Their Applications
| Technique | Principle | Application for this compound |
| Thin-Layer Chromatography (TLC) | Separation based on differential adsorption on a solid stationary phase. nih.gov | Reaction monitoring, purity assessment. |
| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a liquid mobile phase and a solid stationary phase under high pressure. nih.gov | Purification, quantitative analysis. |
| Liquid Chromatography-Mass Spectrometry (LC/MS) | Combines the separation power of LC with the detection capabilities of MS. nih.gov | Purification, impurity profiling, structural confirmation. |
Derivatives and Analogues of 6 Chloropyrido 3,4 D Pyrimidine: Design and Synthesis for Enhanced Bioactivity
Strategic Modifications at Pyrimidine (B1678525) Ring Positions (e.g., C-2, C-4)
The pyrimidine ring of the pyrido[3,4-d]pyrimidine (B3350098) core presents key positions for chemical derivatization, particularly at the C-2 and C-4 carbons. These positions are integral to the molecule's interaction with target proteins, and modifications here can significantly influence biological activity.
The C-4 position is frequently targeted for introducing diversity. Starting from a pyrido[3,4-d]pyrimidin-4-ol intermediate, treatment with phosphoryl chloride (POCl₃) readily yields a 4-chloro derivative. nih.gov This chlorine atom acts as an excellent leaving group, enabling nucleophilic substitution reactions with a wide array of amines. This approach has been used to synthesize series of 4-anilinoquinazolines and 4-anilinopyrido[3,4-d]pyrimidines as potent inhibitors of the epidermal growth factor receptor (EGFR). eurekaselect.com The introduction of different substituted anilines allows for fine-tuning of the inhibitor's binding affinity and selectivity.
The C-2 position offers another critical site for modification. A common synthetic strategy involves the use of a 2-(methylthio) or 2-mercapto group. For instance, the building block 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine has been utilized in the rapid discovery of kinase inhibitors. acs.org The methylthio group can be oxidized to the corresponding sulfone, which is a more reactive leaving group. This sulfone can then be displaced by various nucleophiles, such as anilines or formamides, to install desired substituents at the C-2 position, leading to potent inhibitors of enzymes like Monopolar Spindle Kinase 1 (MPS1). acs.org
Table 1: Examples of Modifications at the Pyrimidine Ring
| Position | Modification Strategy | Intermediate | Purpose / Outcome | Reference |
|---|---|---|---|---|
| C-4 | Chlorination followed by nucleophilic substitution | 4-Chloropyrido[3,4-d]pyrimidine | Introduction of various amine-containing side chains to target the ATP binding site of kinases like EGFR. | nih.goveurekaselect.com |
| C-2 | Oxidation of a methylthio group to a sulfone, followed by nucleophilic substitution | 2-(Methylthio)pyrido[3,4-d]pyrimidine | Installation of diverse functional groups to enhance potency against targets such as MPS1 kinase. | acs.org |
Strategic Modifications at Pyridine (B92270) Ring Positions (e.g., C-5, C-6, C-8)
The pyridine portion of the scaffold provides additional vectors for structural optimization, allowing for modulation of properties such as solubility, cell permeability, and target selectivity.
The C-6 position , where the namesake chlorine of 6-Chloropyrido[3,4-d]pyrimidine resides, is a prime site for modification. This position can be functionalized using modern cross-coupling reactions. For example, palladium-catalyzed Suzuki couplings can be employed to introduce various aryl or heteroaryl groups, while Buchwald-Hartwig amination can install substituted amines. These modifications can extend the molecule into different pockets of a target's active site.
The C-8 position has been extensively explored for enhancing inhibitor potency and selectivity. In the development of inhibitors for KDM4 (JMJD2) and KDM5 (JARID1) histone lysine (B10760008) demethylases, researchers synthesized a series of 8-substituted pyrido[3,4-d]pyrimidin-4(3H)-one derivatives. acs.org A key intermediate, bearing a chlorine atom at the C-8 position, was subjected to SNAr reactions to introduce five-membered heterocycles like pyrazoles. acs.org These modifications were designed to achieve bidentate coordination with the metal ion in the enzyme's active site and to access the histone peptide binding site, ultimately leading to potent and cell-permeable dual inhibitors. acs.org
Table 2: Examples of Modifications at the Pyridine Ring
| Position | Modification Strategy | Example Substituent | Purpose / Outcome | Reference |
|---|---|---|---|---|
| C-6 | Palladium-catalyzed cross-coupling (e.g., Suzuki) | Aryl or heteroaryl groups | To extend the molecule into new binding pockets and modulate pharmacokinetic properties. | researchgate.net |
| C-8 | Nucleophilic aromatic substitution (SNAr) on a chloro-intermediate | Pyrazolyl moieties | To achieve bidentate metal coordination and access substrate binding sites in histone demethylases. | acs.org |
| C-8 | Reductive amination on a carboxaldehyde intermediate | Various amines | To introduce linkers for attaching larger functional groups, enhancing potency and cell permeability. | acs.org |
Development of Dual-Target Inhibitors and Multi-functional Agents
A significant strategy in modern drug discovery, particularly in oncology, is the development of agents that can inhibit multiple targets simultaneously. nih.gov This approach can lead to enhanced therapeutic efficacy and may help overcome drug resistance mechanisms that arise from pathway redundancy or crosstalk. mdpi.comnih.gov
The pyrido[3,4-d]pyrimidine scaffold is well-suited for the design of such multi-functional agents. Its structural similarity to ATP allows it to be adapted to the ATP-binding sites of numerous kinases. rsc.org While direct examples of dual-target inhibitors based on the this compound are emerging, the principle has been successfully demonstrated with closely related scaffolds.
For example, derivatives of the bioisosteric 1H-pyrazolo[3,4-d]pyrimidine scaffold have been developed as potent dual inhibitors of EGFR and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). mdpi.com This dual inhibition targets both tumor cell proliferation and angiogenesis. In another instance of "scaffold-hopping," a pyrido[3,2-d]pyrimidine (B1256433) core was used to create dual inhibitors of ERK and PI3K, two key nodes in cancer signaling pathways. nih.gov These examples underscore the potential of the broader pyridopyrimidine class, including the pyrido[3,4-d]pyrimidine core, as a foundation for designing next-generation multi-target therapeutics.
Bioisosteric Replacements within the Pyrido[3,4-D]pyrimidine Core
Bioisosterism, the replacement of a functional group with another that retains similar physical or chemical properties, is a powerful tool in medicinal chemistry to improve potency, selectivity, or metabolic properties. cambridgemedchemconsulting.com The pyrido[3,4-d]pyrimidine scaffold itself can be considered a bioisostere of naturally occurring purines like adenine, which explains its success as a kinase inhibitor framework. rsc.orgnih.gov
Further bioisosteric modifications can be made to the core structure itself. Research on related compounds has shown that replacing the pyridine ring of a pyrido[3,4-b]tropane with a pyridazine (B1198779) or pyrimidine nucleus results in new ligands with altered receptor affinities. nih.gov This demonstrates that the nitrogen placement within the bicyclic system is critical for biological activity.
Similarly, studies on triazolopyrimidine-based inhibitors have explored replacing the core with other fused heterocycles. nih.gov Replacing the triazolopyrimidine core with a pyrazolo[3,4-d]pyrimidine was tolerated, whereas replacement with a triazolo[1,5-a]pyridine led to a 100-fold reduction in binding affinity. nih.gov This highlights the crucial role of the pyrimidine nitrogen atoms (specifically N5 in that study) for maintaining potent activity. These findings illustrate that even subtle changes to the core heterocyclic system of a pyrido[3,4-d]pyrimidine can dramatically impact its biological profile, offering another avenue for rational drug design.
Future Perspectives and Research Directions for 6 Chloropyrido 3,4 D Pyrimidine
Novel Synthetic Methodologies for Sustainable Production
The current synthesis of 6-Chloropyrido[3,4-D]pyrimidine often involves multi-step processes with challenges such as the use of harsh reagents and the formation of byproducts. For instance, a common route involves the preparation from 5-bromo-4-methyl-3-nitropyridine. google.com A significant issue in some synthetic pathways is the concomitant transhalogenation of a bromo group, leading to the desired 6-chloro analogue. google.com Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, which are employed for further derivatization, can suffer from low yields and difficult purification. google.com
Future research will likely focus on developing more sustainable and efficient synthetic strategies. This includes the exploration of:
Catalytic Systems: Investigating novel catalytic systems to improve yield and selectivity, minimizing waste. This could involve the use of more robust and active palladium catalysts or exploring alternative metal catalysts that are less prone to deactivation.
Flow Chemistry: The adoption of continuous flow chemistry presents an opportunity for safer, more scalable, and highly controlled production. This methodology can minimize reaction times and improve the purity of the final product.
Green Chemistry Principles: The application of green chemistry principles, such as the use of greener solvents, minimizing protecting group chemistry, and designing atom-economical reactions, will be crucial. For example, developing methods that avoid the use of hazardous reagents like oxalyl chloride and chromium-based oxidizing agents would be a significant advancement.
| Current Methodologies | Challenges | Future Directions |
| Multi-step synthesis from nitropyridine derivatives | Use of harsh reagents, byproduct formation, transhalogenation | Development of one-pot synthesis |
| Palladium-catalyzed cross-coupling (e.g., Suzuki) | Low yields, difficult purification | Novel and more active catalysts, flow chemistry |
| Use of protecting groups | Additional synthetic steps, waste generation | Protecting-group-free synthesis |
Targeted Drug Design and Development Based on Identified Mechanisms
This compound has been instrumental as a scaffold in the development of targeted therapies, particularly kinase inhibitors and CXCR2 antagonists.
Kinase Inhibitors: Derivatives of the pyrido[3,4-d]pyrimidine (B3350098) scaffold have shown potent inhibitory activity against tyrosine kinases of the epidermal growth factor receptor (EGFR) family. google.com Structure-activity relationship (SAR) studies have revealed that while the 6-chloro substituent itself may not be optimal for activity, it serves as a crucial handle for introducing other functionalities. For example, displacement of the chlorine or a related fluorine at the 6-position with small amines like methylamine (B109427) can dramatically increase inhibitory potency against EGFR. google.com Future drug design will likely focus on creating highly selective inhibitors by exploring a wider range of substituents at this position to optimize interactions within the ATP-binding pocket of specific kinases.
CXCR2 Antagonists: The pyrido[3,4-d]pyrimidine core has been identified as a promising scaffold for developing antagonists of the human chemokine receptor CXCR2, which is implicated in various inflammatory diseases and cancer. google.com Interestingly, direct derivatization of the 6-chloro position has yielded mixed results. While a 6-furanyl analogue demonstrated comparable activity to the parent hit, the introduction of a 6-amino group led to a complete loss of CXCR2 antagonism. google.com This highlights a different SAR compared to other CXCR2 antagonist scaffolds. Future targeted design will necessitate a deeper understanding of the binding mode of these compounds within the CXCR2 receptor to guide the rational design of more potent and selective antagonists.
| Target Class | Key Findings | Future Design Strategies |
| Tyrosine Kinase (EGFR) Inhibitors | 6-position is key for modulation of activity; small amine substituents enhance potency. google.com | Synthesis of diverse 6-substituted analogs to achieve higher selectivity and potency. |
| CXCR2 Antagonists | 6-position modifications significantly impact activity; SAR differs from other scaffolds. google.com | Elucidation of binding modes to guide rational design of novel antagonists. |
Exploration of New Therapeutic Applications
The established roles of the targets of this compound derivatives suggest a broad potential for new therapeutic applications beyond their initial focus.
Upregulated CXCR2 signaling is a hallmark of numerous inflammatory, autoimmune, and neurodegenerative diseases. google.com This opens the door for developing drugs based on the this compound scaffold for conditions such as:
Autoimmune Diseases: Rheumatoid arthritis and psoriasis are potential indications. google.com Bicyclic pyrimidine (B1678525) derivatives have been suggested for treating proliferative overgrowth diseases like synovial pannus invasion in arthritis.
Neurodegenerative Diseases: The link between CXCR2 and conditions like multiple sclerosis and Alzheimer's disease suggests a potential, albeit less explored, therapeutic avenue. google.com
Other Proliferative and Inflammatory Conditions: Patent literature suggests potential applications in treating vascular restenosis, pancreatitis, and kidney disease.
The development of potent and selective kinase inhibitors from this scaffold could also be extended to other cancers where specific kinases are dysregulated.
Advanced Computational Predictions and Validation
While specific computational studies on this compound are not yet widely published, the future of its development will heavily rely on in silico methods. Advanced computational techniques will be instrumental in accelerating the drug discovery process.
Future research in this area will likely involve:
Molecular Docking and Dynamics Simulations: To predict the binding modes of novel derivatives within the active sites of target proteins like kinases and GPCRs. This will provide insights into the key interactions that drive potency and selectivity.
Quantitative Structure-Activity Relationship (QSAR) Studies: To build predictive models that correlate the structural features of the pyrido[3,4-d]pyrimidine derivatives with their biological activity. These models will guide the design of new compounds with improved properties.
Virtual Screening: To screen large virtual libraries of compounds based on the this compound scaffold against various biological targets, identifying promising candidates for synthesis and experimental testing.
Integration of Omics Technologies in Drug Discovery
The integration of "omics" technologies (genomics, proteomics, metabolomics) will be pivotal in advancing the development of drugs derived from this compound. These technologies can provide a more holistic understanding of the drug's mechanism of action and its effects on biological systems.
Future research directions include:
Genomic Biomarker Identification: Identifying genetic markers that predict a patient's response to a particular pyrido[3,4-d]pyrimidine-based drug, enabling a personalized medicine approach.
Proteomic Profiling: To understand the global changes in protein expression and signaling pathways upon treatment with these compounds. This can help to identify both on-target and off-target effects.
Metabolomic Analysis: To study the metabolic changes induced by the drug, which can provide insights into its mechanism of action and potential side effects.
By embracing these future perspectives and research directions, the scientific community can unlock the full therapeutic potential of this compound and its derivatives, paving the way for the development of novel and effective treatments for a range of diseases.
Q & A
Basic Research Questions
Q. What synthetic methods are most effective for preparing 6-chloropyrido[3,4-d]pyrimidine and its derivatives?
- Methodological Answer : The compound is synthesized via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, using 6-chloropyrido[3,4-d]pyrimidine as a scaffold. For example, coupling with phenylboronic acid under Pd(PPh₃)₄/K₂CO₃ in 1,4-dioxane/water at 120°C yields substituted derivatives, though yields vary due to hydrolysis of functional groups like (R)-alaninol . Buchwald–Hartwig amination with benzophenone imine introduces amino groups at position 6, followed by deprotection with trifluoroacetic acid .
Q. How is 6-chloropyrido[3,4-d]pyrimidine characterized structurally and functionally?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (e.g., H, C) and high-resolution mass spectrometry (HRMS) are critical for structural confirmation. For example, HRMS (ESI) confirmed the molecular ion peak of a derivative with a calculated [M+H] of 648.1706 and observed 648.1723 . X-ray crystallography or computational modeling may supplement these techniques for complex derivatives.
Q. What role does 6-chloropyrido[3,4-d]pyrimidine play in medicinal chemistry research?
- Methodological Answer : It serves as a core scaffold for developing antiparasitic agents, particularly against Trypanosoma cruzi and Leishmania. Structure-activity relationship (SAR) studies reveal that substitutions at position 7 (e.g., 4-chlorophenyl) enhance activity, with IC₅₀ values as low as 0.32 µM against T. cruzi . The chlorine atom at position 6 is critical for electrophilic reactivity in cross-coupling reactions .
Advanced Research Questions
Q. How can researchers optimize the biological activity of 6-chloropyrido[3,4-d]pyrimidine derivatives against parasitic targets?
- Methodological Answer : Systematic SAR studies are essential. For instance:
- Substitution at position 7 : 4-Chlorophenyl groups improve anti-T. cruzi activity by 50-fold compared to unsubstituted analogs .
- Modification of the ribose moiety : Removal of the 3’-OH group reduces activity, suggesting hydrogen bonding is critical for target engagement .
- Metabolic stability : In vitro assays using mouse/human liver microsomes show that compound 44 retains 100% parent compound after 60 minutes, indicating resistance to Phase I/II metabolism .
Q. How to address contradictions in SAR data for pyrido[3,4-d]pyrimidine derivatives?
- Methodological Answer : Contradictions arise from divergent substituent effects across biological targets. For example:
- Position 7 modifications : While 4-chlorophenyl enhances anti-T. cruzi activity, similar substitutions show no efficacy against L. infantum due to differences in parasite purine salvage pathways .
- Linker flexibility : Inserting oxygen or carbon linkers between the core and aromatic rings reduces activity, likely due to steric hindrance or altered binding kinetics .
- Resolution : Use parallel assays (e.g., T. cruzi vs. L. infantum) and computational docking to identify target-specific binding pockets.
Q. What experimental designs are recommended for in vivo evaluation of 6-chloropyrido[3,4-d]pyrimidine-based therapeutics?
- Methodological Answer :
- Parasite burden models : Infect Swiss Webster mice with 10⁴ blood trypomastigotes via intraperitoneal injection. Treat orally with 25 mg/kg compound 44 for 5 days, then measure parasitemia reduction via β-galactosidase assays using CPRG substrate .
- Toxicity assessment : Monitor cell viability in MRC-5SV2 human lung fibroblasts using resazurin-based PrestoBlue® assays to determine CC₅₀ values .
Q. How can researchers overcome synthetic challenges in derivatizing 6-chloropyrido[3,4-d]pyrimidine?
- Methodological Answer :
- Hydrolysis mitigation : Use protective groups like p-methoxybenzyl (PMB) during amination to prevent degradation of sensitive moieties .
- Catalyst optimization : For low-yield Suzuki couplings (e.g., with thienylboronic acids), switch to Pd₂(dba)₃/XPhos in nBuOH at 120°C to improve efficiency .
Q. What computational tools are suitable for predicting the binding modes of 6-chloropyrido[3,4-d]pyrimidine derivatives?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can model interactions with targets like T. cruzi purine salvage enzymes. For example, docking studies of 4-chlorophenyl-substituted derivatives into the active site of adenosine kinase reveal π-π stacking and halogen bonding interactions .
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